Imidazo[1,2-b]pyridazine, 6-(methylthio)-
CAS No.: 61582-31-8
Cat. No.: VC17314048
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61582-31-8 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | 6-methylsulfanylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C7H7N3S/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 |
| Standard InChI Key | CZGWXLAINFJURY-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NN2C=CN=C2C=C1 |
Introduction
Synthetic Methodologies
General Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The synthesis of imidazo[1,2-b]pyridazine, 6-(methylthio)-, follows a two-step strategy involving (1) preparation of halogenated pyridazine precursors and (2) cyclocondensation with α-bromoketones .
Step 1: Synthesis of 3-Amino-6-halopyridazines
3-Amino-6-chloropyridazine (20) and 3-amino-6-fluoropyridazine (21) are synthesized by treating 3,6-dihalopyridazines with aqueous ammonia at 130°C . For iodine-substituted analogs, 3-amino-6-iodopyridazine is obtained via halogen exchange using 57% hydroiodic acid, yielding 81% product .
Step 2: Cyclocondensation with α-Bromoketones
The bicyclic core is formed by reacting 3-amino-6-halopyridazines with α-bromoketones under mild basic conditions (e.g., NaHCO₃) . For example, 4′-dimethylaminoacetophenone-derived α-bromoketone (1) reacts with 3-amino-6-chloropyridazine (20) to yield 2-(4′-dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine (2b) . Subsequent nucleophilic displacement of the 6-chloro group with methylthiolate introduces the methylthio substituent, yielding the target compound .
Key Reaction:
Optimization and Challenges
Structure-Activity Relationship (SAR) Studies
Role of the 6-Substituent
Systematic SAR studies reveal that the 6-methylthio group significantly enhances Aβ binding affinity compared to other substituents .
| 6-Substituent | K i (nM) | logP |
|---|---|---|
| -SCH₃ | 11.0 | 3.50 |
| -OCH₃ | 45.2 | 2.89 |
| -Cl | 89.3 | 3.12 |
| -F | 112.4 | 2.67 |
The methylthio group’s superior performance is attributed to its moderate lipophilicity (logP = 3.50), which balances blood-brain barrier penetration and nonspecific binding . Oxygen-based analogs (e.g., -OCH₃) exhibit reduced affinity due to lower hydrophobicity, while bulkier groups (e.g., -I) increase steric hindrance .
Impact of the 2-Aryl Group
The 4-dimethylaminophenyl group at C-2 is indispensable for high-affinity binding. Replacement with pyridinyl or thiophenyl rings reduces affinity by >10-fold, underscoring the importance of aromatic π-system geometry .
Tertiary vs. Secondary Amines
Tertiary amines (e.g., -N(CH₃)₂) at the 4′-position of the aryl group exhibit higher affinity than secondary (-NHCH₃) or primary (-NH₂) amines . This trend aligns with observations in IMPY analogs, where tertiary amines enhance hydrophobic interactions with Aβ plaques .
In Vitro and Preclinical Evaluation
Binding Affinity for Aβ Plaques
Imidazo[1,2-b]pyridazine, 6-(methylthio)-, demonstrates a K i of 11.0 nM in competitive binding assays with [³H]BTA-1, rivaling PIB ( K i = 11.0 nM) and IMPY ( K i = 9.0 nM) . Its selectivity for Aβ over tau or α-synuclein aggregates remains under investigation.
LogP and Pharmacokinetic Profile
With a calculated logP of 3.50, the compound exhibits optimal lipophilicity for CNS penetration, outperforming IMPY (logP = 4.91), which may suffer from higher nonspecific binding .
Therapeutic and Diagnostic Applications
Alzheimer’s Disease Imaging
The compound’s high affinity and selectivity position it as a next-generation PET tracer for early Alzheimer’s diagnosis . Comparative studies with PIB suggest equivalent diagnostic accuracy but improved pharmacokinetics .
Beyond Neurodegeneration
While current research focuses on Aβ imaging, the imidazo[1,2-b]pyridazine scaffold has shown promise in oncology (e.g., kinase inhibition) and infectious diseases . Structural analogs of 6-(methylthio)-imidazo[1,2-b]pyridazine are being explored for antibacterial activity, though results remain preliminary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume